2-Chloro-4-(pyridin-2-ylmethoxy)pyridine
Description
2-Chloro-4-(pyridin-2-ylmethoxy)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2 and a pyridin-2-ylmethoxy group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications span drug discovery, particularly in kinase inhibitors, where the pyridinylmethoxy moiety often enhances target binding .
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-4-(pyridin-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H9ClN2O/c12-11-7-10(4-6-14-11)15-8-9-3-1-2-5-13-9/h1-7H,8H2 |
InChI Key |
FMGLNPKBXKILQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-chloro-4-(pyridin-2-ylmethoxy)pyridine with structurally related pyridine derivatives, focusing on substituent effects, synthetic routes, and biological relevance.
Substituent Variations and Reactivity
2-Chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile (Compound 7)
- Structure : Replaces the pyridinylmethoxy group with a 5-chlorothiophene ring.
- Synthesis: Prepared via POCl3-mediated chlorination of thienyl-containing pyridinone precursors .
2-Chloro-4-(trifluoromethyl)pyridine
- Structure : Substitutes the pyridinylmethoxy group with a trifluoromethyl (-CF3) group.
- Properties: The -CF3 group is strongly electron-withdrawing, increasing electrophilicity at the chlorine-bearing carbon. This enhances reactivity in cross-coupling reactions, a trait less pronounced in the methoxy-substituted target compound .
2-Chloro-4-(methylthio)pyridine
- Structure : Features a methylthio (-SCH3) group at position 4.
- Reactivity: The -SCH3 group is a weaker electron donor than -OCH2-pyridinyl, leading to reduced resonance stabilization. This may result in slower reaction rates in SNAr (nucleophilic aromatic substitution) compared to the target compound .
Pharmacological Analogues
3-Chloro-4-(pyridin-2-ylmethoxy)benzenamine (A1, A2, Neratinib)
- Structure : Shares the pyridin-2-ylmethoxy group but incorporates a benzene ring and amine group.
- Binding Mode : Exhibits similar interactions with Val726 and Leu718 residues in kinase targets. However, steric tension from the spiral ring in the target compound reduces compatibility with the active site compared to planar benzenamine derivatives .
- Biological Impact : Modifications at the 2-position (e.g., chlorine vs. amine) significantly influence anti-tumor activity and kinase selectivity.
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives
- Structure : Retains the pyridin-2-ylmethoxy group but adds a urea linker and aryl substituents.
- Synthesis : Synthesized via Pd-C catalytic hydrogenation and isocyanate coupling, diverging from the SNAr pathways typical of chloropyridines .
- Activity : The urea moiety enhances hydrogen-bonding capacity, improving affinity for ATP-binding pockets in kinases compared to the parent chloropyridine.
Physicochemical Properties
Preparation Methods
Direct Chlorination of 4-Hydroxypyridine
4-Hydroxypyridine undergoes electrophilic aromatic substitution using chlorinating agents like phosphorus oxychloride (POCl₃). However, competing side reactions at the hydroxyl group necessitate protective strategies:
Methodology
-
Protection : Silylation of the 4-hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.
-
Chlorination : Treatment with POCl₃ at 80–100°C for 4–6 hours achieves 2-chloro-4-((tert-butyldimethylsilyl)oxy)pyridine.
-
Deprotection : Fluoride-mediated cleavage (e.g., tetrabutylammonium fluoride) yields 2-chloro-4-hydroxypyridine.
Directed Ortho-Metalation
Directed lithiation enables precise functionalization of pyridine derivatives. Using a removable directing group (e.g., pivaloyl):
Procedure
-
Protection : 4-Hydroxypyridine is acylated with pivaloyl chloride.
-
Lithiation : Reaction with LDA at −78°C generates a stabilized lithio intermediate at position 2.
-
Quenching : Addition of hexachloroethane introduces chlorine.
Synthesis of Pyridin-2-ylmethanol
Reduction of Pyridine-2-carbaldehyde
Pyridine-2-carbaldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0°C:
Grignard Addition to Pyridine-2-carbonitrile
Reaction of pyridine-2-carbonitrile with methylmagnesium bromide forms a secondary alcohol after hydrolysis:
O-Alkylation of 2-Chloro-4-hydroxypyridine
Mitsunobu Reaction
The Mitsunobu reaction couples 2-chloro-4-hydroxypyridine with pyridin-2-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Conditions : THF, 0°C to room temperature, 12–24 hours.
Yield : 50–55%.
Lewis Acid-Mediated Alkylation
Adapting methods from piperidine alkylation, 2-chloro-4-hydroxypyridine reacts with pyridin-2-ylmethyl trichloroacetimidate in the presence of BF₃·OEt₂:
Advantages : Faster reaction (2–4 hours) and higher yield (75–80%) compared to Mitsunobu.
Alternative Pathways: Chlorination Post-Alkylation
POCl₃-Mediated Chlorination
4-(Pyridin-2-ylmethoxy)pyridin-2-ol is treated with POCl₃ at 50–60°C for 4–6 hours:
Vilsmeier-Haack Reaction
Using N-chlorosuccinimide (NCS) and dimethylformamide (DMF), hydroxyl groups are converted to chlorides:
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu Reaction | O-Alkylation, DEAD/PPh₃ | 50–55% | Mild conditions | Low yield, costly reagents |
| Lewis Acid Alkylation | Trichloroacetimidate, BF₃ | 75–80% | High yield, fast | Requires imidate synthesis |
| POCl₃ Chlorination | Post-alkylation chlorination | 70–75% | Scalable, simple | Harsh conditions, corrosion |
Industrial-Scale Considerations
Cost Efficiency
-
Lewis Acid-Mediated Alkylation : Preferred for high-volume production due to shorter reaction times and superior yields.
-
POCl₃ Chlorination : Economical for facilities equipped to handle corrosive reagents.
Emerging Methodologies
Q & A
Q. What are the most reliable synthetic routes for 2-Chloro-4-(pyridin-2-ylmethoxy)pyridine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution between 2-chloro-4-hydroxypyridine and 2-(chloromethyl)pyridine derivatives. Key steps include:
- Reagent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield by facilitating anion transfer .
Example protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Chloro-4-hydroxypyridine, 2-(chloromethyl)pyridine | Core reactants |
| 2 | K₂CO₃, DMF, 70°C, 12h | Base-mediated substitution |
| 3 | Column chromatography (SiO₂, EtOAc/Hexane) | Purification |
Q. How is the compound characterized to confirm structural integrity and purity?
Q. What are the primary biological activities reported for this compound?
Studies show antiproliferative effects against cancer cell lines (e.g., A549, HCT-116) via kinase inhibition (e.g., BRAF). Activity is modulated by:
- Electron-withdrawing substituents : Enhance binding to hydrophobic kinase pockets.
- Methoxy positioning : Affects hydrogen bonding with catalytic lysine residues .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence bioactivity?
A structure-activity relationship (SAR) study reveals:
Q. What computational methods validate target binding, and how are docking discrepancies resolved?
- Molecular docking (MVD software) : Predicts binding modes to BRAF (PDB: 1UWH).
- Hydrogen bonds : Pyridine N with Lys483; urea NH with Asp593.
- Van der Waals interactions : Chloro group with hydrophobic pocket.
- Discrepancy resolution :
Q. How can conflicting data on cytotoxicity and selectivity be addressed experimentally?
- Dose-response validation : Repeat MTT assays with triplicate technical replicates.
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity.
- Metabolic stability : Use liver microsomes (human/rat) to rule out false positives from metabolite interference .
Methodological Challenges
Q. What strategies mitigate byproduct formation during synthesis?
- Byproduct source : Competing O- vs. N-alkylation.
- Mitigation :
- Use bulky bases (e.g., DBU) to favor O-alkylation.
- Monitor via TLC (Rf = 0.3–0.4 for product vs. 0.6 for byproduct) .
Q. How are stability issues (e.g., hydrolysis) managed in biological assays?
- Buffer optimization : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation.
- Storage : Lyophilize and store at −80°C; avoid repeated freeze-thaw cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
